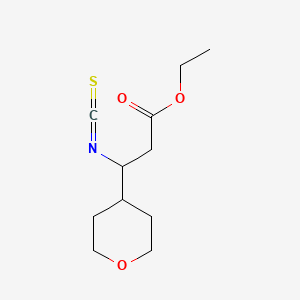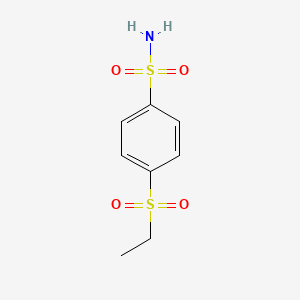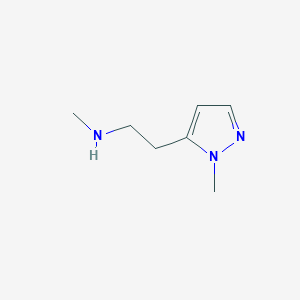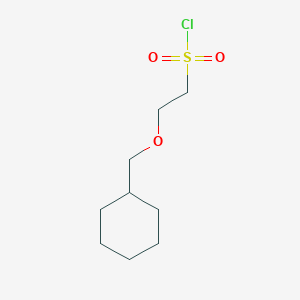
4-Methoxybut-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybut-2-yn-1-amine is an organic compound with the molecular formula C5H9NO It is characterized by the presence of a methoxy group (-OCH3) attached to a butynyl chain with an amine group (-NH2) at the terminal position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybut-2-yn-1-amine can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with methanol in the presence of a base to form 4-methoxybut-2-yn-1-ol, which is then converted to the amine via reductive amination . Another method involves the use of a magnetically reusable manganese nanocatalyst for the C-N bond formation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green and recyclable catalysts is also explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxybut-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it to saturated amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, saturated amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methoxybut-2-yn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of 4-Methoxybut-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo cyclization, deprotonation, and ring-opening processes involving acetylenic π electrons. These reactions can lead to the formation of various intermediates and products that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxybut-2-ynal
- 4-Methoxybut-2-yn-1-ol
- 4-Methoxybut-2-yn-1-amine hydrochloride
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a methoxy group and an amine group on a butynyl chain.
Eigenschaften
CAS-Nummer |
75166-23-3 |
|---|---|
Molekularformel |
C5H9NO |
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
4-methoxybut-2-yn-1-amine |
InChI |
InChI=1S/C5H9NO/c1-7-5-3-2-4-6/h4-6H2,1H3 |
InChI-Schlüssel |
OCIVDWICCJHNHC-UHFFFAOYSA-N |
Kanonische SMILES |
COCC#CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13629120.png)
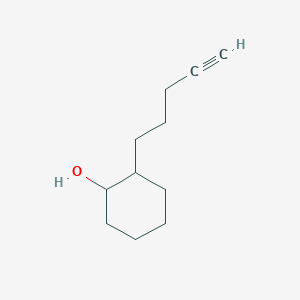
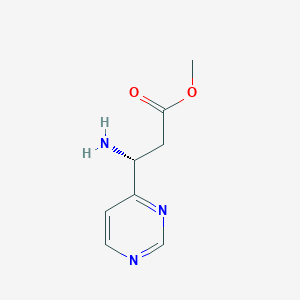
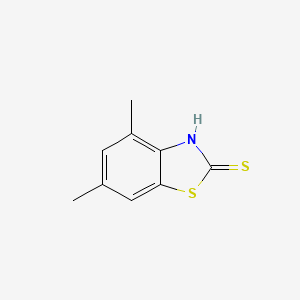
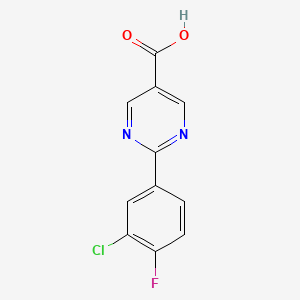
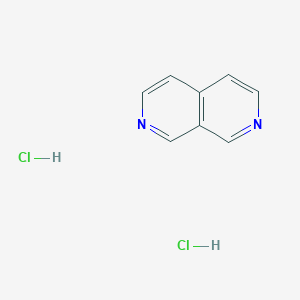
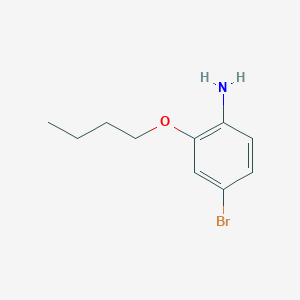
![2-Azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13629170.png)
